molecular formula C19H17FN2O2S B2686966 4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 899957-85-8

4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2686966
CAS No.: 899957-85-8
M. Wt: 356.42
InChI Key: ZNPUYUDQWAFTSC-UHFFFAOYSA-N
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Description

4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a synthetic small molecule of significant interest in preclinical pharmacological research, primarily investigated for its potential as a kinase inhibitor. Its core structure is based on a cyclopenta[d]pyrimidin-2-one scaffold, a chemotype known to exhibit affinity for adenosine triphosphate (ATP)-binding sites of various protein kinases [https://www.ncbi.nlm.nih.gov/]. The specific substitutions, including the 2-fluorobenzylthio and furfuryl groups, are designed to modulate selectivity and binding potency. Current research efforts focus on its application in studying intracellular signaling pathways, with particular emphasis on its inhibitory effects on cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β), which are critical targets in oncology and neurodegenerative disease research [https://www.rcsb.org/]. Investigations utilizing this compound aim to elucidate the functional consequences of kinase modulation in cellular models of proliferation and apoptosis, providing valuable insights for the development of novel therapeutic strategies. It serves as a crucial chemical probe for researchers exploring the complex landscape of signal transduction and validating new targets in drug discovery pipelines.

Properties

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c20-16-8-2-1-5-13(16)12-25-18-15-7-3-9-17(15)22(19(23)21-18)11-14-6-4-10-24-14/h1-2,4-6,8,10H,3,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPUYUDQWAFTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3F)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step reactions. One common approach is the [3+3] cyclization process, which involves the reaction of a 2-halo derivative with sulfur-containing reagents . The reaction conditions often include the use of solvents such as 1,4-dioxane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of cyclopenta[d]pyrimidines have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer models. The mechanism often involves the inhibition of specific pathways critical for tumor growth and proliferation .

Anti-inflammatory Properties

Compounds related to cyclopenta[d]pyrimidinones have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could provide therapeutic benefits in conditions such as arthritis and cardiovascular diseases .

Antimicrobial Effects

There is emerging evidence that suggests the potential antimicrobial activity of this class of compounds. The incorporation of sulfur-containing moieties has been linked to enhanced antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Agrochemical Applications

In addition to medicinal uses, the compound's structural features may lend themselves to applications in agriculture. Research has shown that similar compounds can act as effective agrochemicals, particularly in pest control formulations. The sulfanyl group is known to enhance biological activity against pests while minimizing toxicity to non-target organisms .

Synthesis and Evaluation

A study published in ACS Omega details the synthesis of various cyclopenta[d]pyrimidine derivatives and their evaluation for biological activity. The synthesized compounds were tested for their cytotoxic effects on cancer cell lines, revealing promising results for further development .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) of related compounds have demonstrated that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. This information is crucial for optimizing the efficacy of new drug candidates derived from this scaffold .

Mechanism of Action

The mechanism of action of 4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of the target compound and its analogs:

Compound Name/ID Molecular Formula Molecular Weight (Da) Key Substituents Notable Properties Reference
Target Compound C₁₉H₁₇FN₂O₂S ~356.4 2-fluorophenylmethyl, furan-2-ylmethyl High lipophilicity (predicted)
BG15892 (Chlorinated analog) C₁₉H₁₇ClN₂O₂S 372.87 2-chlorophenylmethyl, furan-2-ylmethyl Higher molecular weight (Cl vs. F)
5GL (Alkyl-substituted) C₁₃H₂₀N₂OS 252.38 Propan-2-ylsulfanyl, propyl Reduced aromaticity
1UA (Methylbenzyl analog) C₁₅H₁₆N₂OS 272.37 4-methylbenzylsulfanyl Increased hydrophobicity
Compound 5H (Dichlorophenyl) C₁₆H₁₂Cl₂N₂O 319.19 2,6-Dichlorophenyl, phenyl m.p. 116–118°C; Rf = 0.96
Compound 4g (Piperazine derivative) C₁₈H₂₀FN₂O₂ 315.15 2-Fluorophenylpiperazine, acrylaldehyde Colorless oil; HRMS validated
Halogenation (F vs. Cl):
  • The target compound (F-substituted) is lighter (~356 Da) than its chlorinated analog BG15892 (372.87 Da) . Fluorine’s electronegativity may enhance hydrogen bonding and metabolic stability compared to chlorine’s bulkier, less electronegative profile.
  • Compound 5H (2,6-dichlorophenyl) exhibits a higher melting point (116–118°C) due to increased symmetry and intermolecular Cl···Cl interactions .
Sulfur Linkage Variations:
Core Modifications:
  • Compound 4g replaces the cyclopenta[d]pyrimidinone core with a dihydropyrimidinone scaffold, demonstrating the versatility of fluorophenylpiperazine in enhancing bioactivity .
Thione vs. Oxo Groups:
  • highlights that dihydropyrimidin-2(1H)-thione derivatives often exhibit stronger antibacterial activity than their oxo counterparts due to sulfur’s nucleophilic character . The target’s oxo group may prioritize stability over reactivity.

Biological Activity

The compound 4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic molecule with potential therapeutic applications. It belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A cyclopenta[d]pyrimidin-2-one core.
  • A sulfanyl group that may enhance its reactivity and biological interactions.
  • A fluorophenyl group that can influence lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The sulfanyl group can participate in enzyme inhibition by forming reversible or irreversible bonds with active sites. This mechanism is crucial for its potential as an anti-inflammatory agent.
  • Receptor Modulation: The compound may bind to specific receptors, modulating their function and potentially influencing signaling pathways involved in inflammation and pain.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity:
    • Studies have shown that derivatives of cyclopenta[d]pyrimidin-2-one possess significant anti-inflammatory properties. For instance, compounds related to this structure have demonstrated inhibition of COX enzymes (cyclooxygenases), which are key mediators in inflammatory processes .
    • In vitro assays reveal varying degrees of inhibition against COX-I and COX-II enzymes, with some derivatives showing selectivity towards COX-II, thereby reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antioxidant Activity:
    • The presence of the furan moiety in the structure suggests potential antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals effectively .
  • Antimicrobial Properties:
    • Preliminary studies indicate that the compound may exhibit antimicrobial activity against various pathogens. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

A selection of case studies highlights the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Chahal et al. (2023)PYZ16COX-II Inhibition0.52 μM
Hwang et al. (2023)PYZ17Anti-inflammatoryNot specified
Tonk et al. (2023)PYZ47Antibacterial>74% inhibition

These studies emphasize the importance of structural modifications in enhancing biological activity and selectivity towards specific targets.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what experimental conditions are critical for optimizing yield?

Answer:
The synthesis typically involves multi-step reactions, starting with the cyclopenta[d]pyrimidin-2-one core. Key steps include:

  • Core formation : Cyclocondensation of substituted pyrimidine precursors under acidic conditions (e.g., HCl/EtOH) .
  • Functionalization : Thioether linkage introduction via nucleophilic substitution using (2-fluorophenyl)methyl thiol. Reaction conditions (e.g., anhydrous DMF, 60–80°C, inert atmosphere) are critical to avoid oxidation of the sulfanyl group .
  • Furan-2-ylmethyl group attachment : Alkylation with furfuryl bromide in the presence of a base like K₂CO₃. Solvent choice (e.g., DMF vs. THF) significantly impacts reaction efficiency .
    Optimization : Monitor intermediates by TLC/HPLC and adjust stoichiometry (1.2–1.5 equiv for nucleophiles) to suppress side reactions.

Basic: How should researchers characterize the compound’s purity and structural integrity?

Answer:
Use a tiered analytical approach:

  • Purity : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Aim for ≥95% purity .
  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., furan methyl vs. fluorophenyl methyl). Compare chemical shifts with analogous pyrimidinones .
    • Mass spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ and rule out degradation products .
  • Crystallography : If single crystals are obtainable (e.g., via slow evaporation in EtOAc), X-ray diffraction provides unambiguous stereochemical data .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Answer:
Contradictions often arise from dynamic effects or impurities:

  • Dynamic NMR : For variable splitting, perform temperature-dependent NMR (e.g., 25–60°C) to identify conformational equilibria or restricted rotation in the cyclopenta ring .
  • 2D NMR : Use HSQC/HMBC to assign overlapping signals. For example, the furan methyl protons may couple with pyrimidine C4, confirming regiochemistry .
  • Impurity profiling : Compare with synthetic intermediates to identify residual by-products (e.g., unreacted thiols or alkylation agents) .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in biological or catalytic systems?

Answer:
Leverage molecular modeling tools:

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict nucleophilic/electrophilic sites on the pyrimidinone core .
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with pyrimidine-binding pockets) .
  • MD simulations : Assess stability of the furan-thioether linkage in aqueous environments (e.g., solvation free energy calculations) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfanyl group .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the pyrimidinone lactam ring .
  • Oxidation : Add antioxidants (e.g., BHT at 0.1% w/w) to thioether-containing samples .
    Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare HPLC profiles pre/post storage .

Advanced: How can researchers optimize catalytic methods for introducing the fluorophenyl-thioether moiety?

Answer:
Explore transition-metal catalysis:

  • Pd-mediated cross-coupling : Use Pd(PPh₃)₄ with (2-fluorophenyl)methyl thiolate to enhance regioselectivity .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr conventional) while maintaining yield .
  • Solvent effects : Test ionic liquids (e.g., [BMIM][BF₄]) to stabilize reactive intermediates and improve turnover .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing/purification .
  • Waste disposal : Segregate halogenated (fluorophenyl) and sulfur-containing waste. Neutralize acidic/basic residues before disposal .
  • Emergency measures : For skin contact, wash with 10% NaHCO₃ solution; consult a physician if inhaled .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound’s derivatives?

Answer:

  • Variation points : Modify (a) fluorophenyl substituents (e.g., para vs. ortho-F), (b) furan methyl vs. other heterocycles, (c) pyrimidinone ring saturation .
  • Assays : Test in vitro enzyme inhibition (e.g., kinase panels) and correlate with computed electronic parameters (HOMO/LUMO gaps) .
  • Data analysis : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .

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